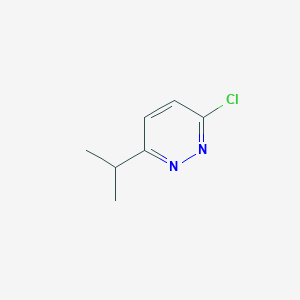

3-Chloro-6-isopropylpyridazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-6-propan-2-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(2)6-3-4-7(8)10-9-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKSBKJSQWGYTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591064 | |

| Record name | 3-Chloro-6-(propan-2-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570416-35-2 | |

| Record name | 3-Chloro-6-(propan-2-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6-(propan-2-yl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloro-6-isopropylpyridazine

Introduction

3-Chloro-6-isopropylpyridazine is a heterocyclic organic compound featuring a pyridazine ring substituted with a chlorine atom and an isopropyl group.[1][2] As a functionalized pyridazine, it serves as a highly valuable and versatile building block in the fields of organic synthesis and medicinal chemistry. The pyridazine scaffold is recognized as a "privileged structure," known for its ability to interact with a wide array of biological targets, which has led to its incorporation into numerous clinically significant molecules.[3][4]

The unique electronic properties of the pyridazine ring, characterized by its two adjacent nitrogen atoms, render it electron-deficient.[4] This property activates the C3-chlorine atom for nucleophilic substitution, making this compound an ideal precursor for generating diverse molecular libraries.[5] Its derivatives have shown potential in the development of therapeutics targeting the central nervous system (CNS) and as selective kinase inhibitors.[3][6] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is crucial for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 570416-35-2 | [1][2] |

| Molecular Formula | C₇H₉ClN₂ | [1][7] |

| Molecular Weight | 156.61 g/mol | [1][7] |

| IUPAC Name | 3-chloro-6-(propan-2-yl)pyridazine | [1] |

| Boiling Point | 262.9 ± 20.0 °C at 760 mmHg | [1] |

| Storage Conditions | Store in a dry, cool, and well-sealed place | [1][8] |

Spectroscopic Profile

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques.[9] While raw spectra should be obtained from the supplier, the expected spectroscopic characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the isopropyl and pyridazine ring protons. The isopropyl group should present as a septet for the single methine proton and a doublet for the six equivalent methyl protons. The two protons on the pyridazine ring will appear as two distinct doublets in the aromatic region, with their coupling constant indicating their ortho relationship.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The two methyl carbons of the isopropyl group will appear as one signal, with the methine carbon further downfield. The four unique carbons of the pyridazine ring will be observed in the aromatic region, with the carbon atom bonded to chlorine (C3) being significantly influenced by the halogen's electronegativity.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic (M+2) peak, approximately one-third the intensity of the M⁺ peak, will be present due to the natural isotopic abundance of ³⁷Cl, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for both aromatic and aliphatic protons. Key signals will also include C=N and C=C stretching frequencies associated with the pyridazine ring and a C-Cl stretching vibration in the fingerprint region.

Synthesis and Manufacturing

The synthesis of functionalized pyridazines often starts from readily available precursors like maleic anhydride.[10] While specific, scaled-up manufacturing protocols for this compound are proprietary, a logical and common synthetic approach involves the initial formation of a dichlorinated pyridazine intermediate, followed by selective functionalization. The synthesis of the closely related and commercially important intermediate, 3,6-dichloro-4-isopropylpyridazine, provides a well-documented template for this process.[10][11]

Synthetic Pathway Overview

A plausible synthetic route begins with the reaction of 3,6-dichloropyridazine with isobutyric acid in the presence of a silver nitrate catalyst and a persulfate oxidant.[11] This reaction, a form of radical alkylation, introduces the isopropyl group onto the pyridazine ring at the 4-position, yielding 3,6-dichloro-4-isopropylpyridazine. Subsequent selective dechlorination at the 6-position would yield the target compound, this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 3,6-Dichloro-4-isopropylpyridazine Intermediate

This protocol is adapted from established procedures for the synthesis of the dichloro- intermediate, which is a critical precursor.[11]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve 3,6-dichloropyridazine (1.0 eq), isobutyric acid (1.25 eq), and silver nitrate (0.1 eq) in water.

-

Initiation: Heat the mixture to 60-70 °C.

-

Radical Formation: Prepare a solution of ammonium persulfate (1.5 eq) in water and add it dropwise to the heated reaction mixture over 30 minutes. The persulfate acts as a radical initiator.

-

Reaction: Stir the mixture vigorously at 70-75 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature. Adjust the pH to 9-10 with an aqueous base (e.g., NH₄OH or NaHCO₃ solution).[11]

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

-

Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude oil via column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield pure 3,6-dichloro-4-isopropylpyridazine.[11]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chemistry of its substituted pyridazine ring. The key to its utility as a synthetic intermediate is the chlorine atom at the C3 position, which is susceptible to nucleophilic displacement.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the two ring nitrogen atoms significantly reduces the electron density of the pyridazine ring, making it highly electrophilic.[6] This electronic feature facilitates Nucleophilic Aromatic Substitution (SNAr) at the chlorine-bearing carbon. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C3 carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), followed by the elimination of the chloride leaving group to restore aromaticity.[5][12]

This reactivity allows for the facile introduction of a wide range of functional groups, including amines, hydrazines, alkoxides, and thiols, by reacting this compound with the corresponding nucleophile.[5][6]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Protocol: Example Nucleophilic Substitution with Hydrazine

This protocol describes the synthesis of a hydrazinylpyridazine derivative, a common precursor for constructing fused heterocyclic systems like triazolopyridazines.[6] The methodology is adapted from procedures for analogous chloropyridazines.[5]

-

Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a suitable solvent like ethanol or n-butanol.

-

Reagent Addition: Add hydrazine hydrate (2.5 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-4 hours.

-

Monitoring: Follow the disappearance of the starting material by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.

-

Workup: If the product remains in solution, concentrate the mixture under reduced pressure. Add water to the residue to precipitate the product or extract with an appropriate organic solvent.

-

Purification: Wash the crude product with water and dry under vacuum. If necessary, recrystallize from a suitable solvent (e.g., isopropanol) to obtain the pure 3-hydrazinyl-6-isopropylpyridazine.

Applications in Research and Drug Discovery

This compound is a valuable intermediate primarily used in the synthesis of more complex molecules for agrochemical and pharmaceutical applications.[6][13]

-

Medicinal Chemistry Core: The pyridazine heterocycle is a cornerstone in drug design. Its ability to act as a bioisostere for a phenyl ring while offering improved physicochemical properties (like reduced lipophilicity) makes it attractive for optimizing drug candidates.[4]

-

Intermediate for Advanced Therapeutics: The related compound, 3,6-dichloro-4-isopropylpyridazine, is a key intermediate in the synthesis of Resmetirom , a selective thyroid hormone receptor-β agonist developed for treating non-alcoholic steatohepatitis (NASH).[10] This highlights the therapeutic relevance of the isopropyl-pyridazine core. This compound provides a scaffold to create novel analogs for similar biological targets.

-

Scaffold for Kinase Inhibitors: Fused pyridazine systems, often synthesized from chloropyridazine precursors, are prevalent in the design of potent and selective kinase inhibitors for oncology applications.[6]

Safety, Handling, and Storage

As a chlorinated organic compound, this compound requires careful handling in a laboratory setting. While a specific, comprehensive toxicological profile is not widely published, data from related chloropyridazines and general laboratory safety standards should be followed.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[15]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[8][16] Avoid contact with skin and eyes.[15] In case of contact, rinse immediately and thoroughly with water.[15]

-

Fire Safety: While not highly flammable, standard precautions for organic chemicals should be taken. Use appropriate fire extinguishers (dry chemical, CO₂, or foam).[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][16]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.[14]

References

-

An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (2024). IPIndia. [Link]

-

3,6-Dichloro-4-isopropylpyridazine | C7H8Cl2N2 | CID 14024162. (n.d.). PubChem. [Link]

-

Material Safety Data Sheet - 3,6-Dichloro-4-isopropylpyridazine. (n.d.). 3ASenrise. [Link]

-

3-Chloro-4-isopropylpyridazine | C7H9ClN2 | CID 55278268. (n.d.). PubChem. [Link]

-

Pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof. (2023). Justia Patents. [Link]

- Pyridazinone derivatives as thyroid hormone receptor agonists. (2007).

-

Method for synthetizing 3,6-dichloropyridazine. (2015). Patsnap. [Link]

-

A PALLADIUM-CATALYZED INTRAMOLECULAR DIRECT ARYLATION FOR THE SYNTHESIS OF α-CARBOLINE. (n.d.). Organic Syntheses. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. (2023). PMC. [Link]

-

3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. (n.d.). PMC. [Link]

-

Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (n.d.). Arkivoc. [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. [Link]

-

Correlation analyses for bimolecular nucleophilic substitution reactions of chloroacetanilide herbicides and their structural analogs with environmentally relevant nucleophiles. (n.d.). PubMed. [Link]

-

Spectroscopy Problems. (n.d.). Organic Chemistry at CU Boulder. [Link]

Sources

- 1. CAS 570416-35-2 | this compound - Synblock [synblock.com]

- 2. CAS # 570416-35-2, this compound, 3-Chloro-6-(1-methylethyl)pyridazine - chemBlink [chemblink.com]

- 3. benchchem.com [benchchem.com]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Buy 3,6-Dichloro-4-isopropylpyridazine | 107228-51-3 [smolecule.com]

- 7. 3-Chloro-4-isopropylpyridazine | C7H9ClN2 | CID 55278268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 11. Page loading... [guidechem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. CAS 107228-51-3: Pyridazine, 3,6-dichloro-4-(1-methylethyl… [cymitquimica.com]

- 14. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Strategic Intermediate: A Technical Guide to 3-Chloro-6-isopropylpyridazine (CAS 570416-35-2) for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Substituted Pyridazines in Medicinal Chemistry

The pyridazine scaffold is a privileged heterocyclic motif in modern drug discovery, valued for its ability to modulate a wide array of biological targets. Its unique electronic properties, including its hydrogen bond accepting capabilities and influence on adjacent substituents, make it an attractive component in the design of novel therapeutics.[1] Within this chemical class, 3-Chloro-6-isopropylpyridazine stands out as a versatile and strategically important intermediate. This guide provides an in-depth technical overview of its synthesis, physicochemical properties, reactivity, and its burgeoning applications in the development of next-generation pharmaceuticals. For drug development professionals, understanding the nuances of this building block can unlock new avenues for lead optimization and the creation of potent and selective therapeutic agents.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for the interpretation of analytical data.

| Property | Value | Source |

| CAS Number | 570416-35-2 | N/A |

| Molecular Formula | C₇H₉ClN₂ | [2] |

| Molecular Weight | 156.61 g/mol | [2] |

| IUPAC Name | 3-chloro-6-(propan-2-yl)pyridazine | N/A |

| Boiling Point | 263 °C | N/A |

| Flash Point | 138 °C | N/A |

| Density | 1.135 g/cm³ | N/A |

Spectral Characterization: A Predictive Overview

While a publicly available, experimentally determined high-resolution NMR spectrum for this compound is not readily found, its spectral characteristics can be confidently predicted based on the analysis of structurally related pyridazine derivatives.[3][4][5]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and informative. The isopropyl group will present as a doublet for the six equivalent methyl protons and a septet for the methine proton. The pyridazine ring protons will appear as two doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chloro and electron-donating isopropyl substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the isopropyl methyl and methine carbons. The four carbons of the pyridazine ring will also be distinguishable, with the carbon atom attached to the chlorine atom appearing at a characteristic downfield shift.

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be achieved through a multi-step sequence, leveraging established pyridazine chemistry. A plausible and efficient synthetic route starts from a suitable precursor and involves the introduction of the isopropyl group followed by chlorination.

Proposed Synthetic Pathway

A logical synthetic strategy involves the initial formation of a pyridazinone intermediate, which is then converted to the final chlorinated product. This approach offers good control over the substitution pattern on the pyridazine ring.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Guideline for Synthesis

The following protocol is a representative, field-proven methodology adapted from the synthesis of analogous pyridazine derivatives.[6][7][8][9][10]

Step 1: Synthesis of 6-Isopropylpyridazin-3(2H)-one

-

Rationale: This initial step establishes the core pyridazinone ring system with the desired isopropyl substituent. The reaction conditions are based on the known reactivity of pyridazinediones.

-

Procedure:

-

To a solution of pyridazine-3,6-dione in a suitable solvent (e.g., a mixture of acetonitrile, sulfolane, and water), add isobutyric acid and a catalytic amount of silver nitrate.

-

Heat the mixture to a moderate temperature (e.g., 55-70 °C).

-

Slowly add a solution of a persulfate salt (e.g., ammonium persulfate) in water. The persulfate acts as an initiator for the radical isopropylation.

-

Maintain the reaction at an elevated temperature for a specified period to ensure complete conversion.

-

Upon completion, cool the reaction mixture and adjust the pH to basic with an appropriate base (e.g., aqueous ammonia) to precipitate the product.

-

Isolate the crude 6-isopropylpyridazin-3(2H)-one by filtration and purify by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound

-

Rationale: The chlorination of the pyridazinone intermediate is a standard and efficient method to introduce the reactive chloro group. Phosphorus oxychloride is a common and effective reagent for this transformation.[6][7]

-

Procedure:

-

Suspend 6-isopropylpyridazin-3(2H)-one in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide) until the product precipitates.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or distillation to yield the final product.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of the chloro substituent, which readily participates in nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide range of functional groups at the 3-position, making it a key building block for creating diverse chemical libraries.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridazine ring, further enhanced by the electron-withdrawing effect of the adjacent nitrogen atoms, facilitates the attack of nucleophiles on the carbon atom bearing the chlorine.[11]

Caption: General scheme of nucleophilic aromatic substitution on this compound.

Common nucleophiles that can be employed in SₙAr reactions with this compound include:

-

Amines: Reaction with primary or secondary amines yields 3-amino-6-isopropylpyridazine derivatives, a common structural motif in bioactive molecules.[12]

-

Alcohols/Phenols: Alkoxides or phenoxides can displace the chloride to form the corresponding ethers.

-

Thiols: Thiolates react to form thioethers.

-

Hydrazines: Reaction with hydrazine provides a gateway to fused heterocyclic systems like triazolopyridazines.[11]

Applications in Drug Discovery and Development

The versatility of this compound as a synthetic intermediate has led to its use in the development of a variety of therapeutic agents.

Kinase Inhibitors

The pyridazine core is a well-established scaffold for the design of kinase inhibitors. The ability to introduce diverse substituents at the 3-position of this compound allows for the fine-tuning of interactions with the kinase active site, leading to potent and selective inhibitors. For instance, 3,6-disubstituted pyridazines have been investigated as inhibitors of c-Jun N-terminal kinase (JNK1) and cyclin-dependent kinase 2 (CDK2), both of which are important targets in cancer therapy.[6][13][14]

Thyroid Hormone Receptor Agonists

A notable application of a closely related analogue, 3,6-dichloro-4-isopropylpyridazine, is in the synthesis of thyroid hormone receptor agonists.[15] These compounds have potential applications in the treatment of metabolic disorders. The synthesis involves the nucleophilic substitution of one of the chloro groups with a substituted phenol, highlighting the utility of the chloropyridazine moiety in constructing complex drug molecules.

Agrochemicals

Beyond pharmaceuticals, substituted pyridazines have also found applications in the agrochemical industry. The structural features of this compound make it a potential building block for the synthesis of novel herbicides and pesticides.

Conclusion

This compound is a valuable and versatile building block for researchers and scientists in the field of drug discovery. Its straightforward synthesis, well-defined reactivity, and demonstrated utility in the preparation of bioactive molecules make it an important tool in the medicinal chemist's arsenal. A comprehensive understanding of its properties and synthetic applications, as outlined in this guide, will empower drug development professionals to leverage this strategic intermediate in the quest for novel and effective therapeutics.

References

- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu

- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.

- Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.

- Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society.

- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv

- 1H, 13C, and 15N NMR spectra of some pyridazine deriv

- Characterization of 3-Chloro-4-methyl-6-phenylpyridazine Derivatives: Applic

- Buy 3,6-Dichloro-4-isopropylpyridazine | 107228-51-3. Smolecule. (2023-08-19).

- Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed.

- An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine.

- 3-Amino-6-chloro-pyridazine. SpectraBase.

- Method for synthetizing 3,6-dichloropyridazine.

- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu

- 3-Chloro-4-isopropylpyridazine | C7H9ClN2 | CID 55278268. PubChem.

- INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TRE

- 107228-51-3 | 3,6-Dichloro-4-isopropylpyridazine. ChemScene.

- European Journal of Medicinal Chemistry. UPCommons.

- Pyridazinone derivatives as thyroid hormone receptor agonists.

- CAS No : 107228-51-3 | Product Name : 3,6-Dichloro-4-isopropylpyridazine.

- 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515. PubChem.

- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PubMed Central. (2020-08-11).

- 3,6-Dichloropyridazine(141-30-0) 1H NMR spectrum. ChemicalBook.

- Preparation method of 3, 6-dichloropyridazine.

- 3-Chloro-6-(4-chlorophenyl)pyridazine AldrichCPR. Sigma-Aldrich.

- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. (2022-06-25).

Sources

- 1. 3-Chloro-4-isopropylpyridazine | C7H9ClN2 | CID 55278268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]

- 7. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 8. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 9. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 10. Buy 3,6-Dichloro-4-isopropylpyridazine | 107228-51-3 [smolecule.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-6-isopropylpyridazine Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-chloro-6-isopropylpyridazine, a key intermediate in the synthesis of various pharmaceutically active compounds. The guide delves into the selection of starting materials, detailed reaction mechanisms, and step-by-step experimental protocols. A comparative analysis of different synthetic strategies is presented, with an emphasis on the causality behind experimental choices to provide field-proven insights. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling them to make informed decisions in the preparation of this important pyridazine derivative.

Introduction: The Significance of this compound

This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including the reactive chlorine atom and the isopropyl group on the pyridazine core, make it a versatile intermediate for the development of novel therapeutic agents. The pyridazine scaffold itself is a well-known pharmacophore, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, and cardiovascular effects.

The strategic importance of this compound necessitates robust and efficient synthetic methods for its preparation. This guide will explore the primary synthetic pathways, focusing on the readily available starting materials and the chemical transformations required to obtain the target molecule with high yield and purity.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from two main strategic directions:

-

Strategy 1: Building the Pyridazine Ring First. This approach involves the initial construction of the pyridazine ring system, followed by the introduction of the chloro and isopropyl substituents. A common and economically viable starting material for this strategy is maleic anhydride.

-

Strategy 2: Pre-functionalized Intermediates. This strategy utilizes pyridazine derivatives that already possess some of the required functional groups, which are then further elaborated to yield the final product.

This guide will focus primarily on Strategy 1, as it represents a more fundamental and widely applicable approach. A discussion of an alternative route using a pre-functionalized intermediate will also be presented for comparative purposes.

The Primary Synthetic Pathway: From Maleic Anhydride to this compound

The most common and industrially scalable synthesis of this compound begins with the reaction of maleic anhydride and hydrazine hydrate to form the pyridazine ring. This is followed by a two-step sequence of chlorination and isopropylation.

Figure 1: Primary synthetic route to this compound.

Step 1: Synthesis of 3,6-Pyridazinediol from Maleic Anhydride

The synthesis commences with the cyclization of maleic anhydride with hydrazine hydrate. This reaction is typically carried out in an acidic medium at elevated temperatures.[1][2] The acidic environment protonates one of the carbonyl groups of maleic anhydride, making it more susceptible to nucleophilic attack by hydrazine. The subsequent intramolecular cyclization and dehydration lead to the formation of 3,6-pyridazinediol, which exists in tautomeric equilibrium with maleic hydrazide.

Experimental Protocol: Synthesis of 3,6-Pyridazinediol

-

To a reaction vessel, add water and hydrazine hydrate (80% solution).

-

Cool the mixture to below 10 °C and slowly add concentrated hydrochloric acid, maintaining the temperature.[2]

-

Add maleic anhydride to the cooled solution.

-

Slowly heat the reaction mixture to 105-110 °C and maintain this temperature for 4-6 hours.[2]

-

After the reaction is complete, cool the mixture to 55-60 °C and dilute with water.

-

Stir the mixture at room temperature to allow for precipitation.

-

Collect the solid product by filtration and dry to obtain 3,6-pyridazinediol. A typical yield for this reaction is around 91% with a purity greater than 99% as determined by HPLC.[2]

Step 2: Synthesis of 3,6-Dichloropyridazine from 3,6-Pyridazinediol

The conversion of 3,6-pyridazinediol to 3,6-dichloropyridazine is a crucial chlorination step. This transformation is most effectively achieved using phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent.[3][4]

Mechanism Insight: The reaction proceeds via the activation of the hydroxyl groups of the pyridazinediol by POCl₃. The lone pair of electrons on the oxygen atom attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. This intermediate is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion (from POCl₃ or an added base) on the carbon atom attached to the phosphate group results in the displacement of the phosphate group and the formation of the C-Cl bond. This process occurs at both hydroxyl positions to yield the desired 3,6-dichloropyridazine. The use of a tertiary amine base, such as triethylamine (TEA), can be employed to neutralize the HCl generated during the reaction, which can help to drive the reaction to completion and prevent unwanted side reactions.

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

-

In a reaction vessel, prepare a stirred solution of 3,6-pyridazinediol and POCl₃ in a suitable solvent such as dichloromethane or chloroform.[2]

-

Cool the mixture to below 10 °C.

-

Add triethylamine (TEA) dropwise over a period of 45-60 minutes, maintaining the low temperature.

-

Slowly raise the temperature of the reaction mixture to 35-40 °C and maintain for 5-6 hours.

-

Upon completion of the reaction, carefully quench the reaction mixture by adding it to cold water.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

The crude 3,6-dichloropyridazine can be purified by recrystallization from cyclohexane to yield a pure product with a typical yield of around 78% and a purity greater than 98%.[2]

Step 3: Synthesis of this compound via Minisci-type Reaction

The final step in this synthetic sequence is the introduction of the isopropyl group onto the 3,6-dichloropyridazine ring. This is accomplished through a Minisci-type reaction, which is a radical substitution reaction on an electron-deficient aromatic ring.[5][6] In this case, isobutyric acid serves as the source of the isopropyl radical.

Mechanism Insight: The Minisci reaction is initiated by the generation of a sulfate radical anion from the thermal or reductive decomposition of ammonium persulfate, often catalyzed by a silver(I) salt. The silver(I) is oxidized to silver(II) by the persulfate, which then abstracts a hydrogen atom from the isobutyric acid, followed by decarboxylation to generate the isopropyl radical.[7][8][9] This nucleophilic isopropyl radical then attacks the protonated (and thus more electron-deficient) 3,6-dichloropyridazine ring. The resulting radical cation intermediate is then oxidized to the final product, regenerating the catalyst and completing the catalytic cycle. The acidic conditions are necessary to protonate the pyridazine ring, thereby increasing its reactivity towards the nucleophilic radical.

Experimental Protocol: Synthesis of this compound

-

In a reaction vessel, dissolve 3,6-dichloropyridazine, isobutyric acid, and silver nitrate in water.[2]

-

Stir the mixture at 25-35 °C for 30-45 minutes.

-

Prepare a solution of ammonium persulfate in water.

-

Slowly add the ammonium persulfate solution to the reaction mixture at 15-20 °C.

-

Stir the reaction solution for 5 hours at 15-20 °C.

-

Adjust the pH of the reaction mixture to 9.5-10.5 with an aqueous ammonia solution.

-

Extract the product with dichloromethane.

-

Combine the organic phases, dry with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by fractional distillation to obtain the pure product.[2]

Table 1: Summary of Reaction Conditions and Yields for the Primary Synthetic Pathway

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Maleic Anhydride | Hydrazine Hydrate, HCl | Water | 105-110 | 4-6 | ~91 | >99 |

| 2 | 3,6-Pyridazinediol | POCl₃, TEA | Dichloromethane | 35-40 | 5-6 | ~78 | >98 |

| 3 | 3,6-Dichloropyridazine | Isobutyric Acid, AgNO₃, (NH₄)₂S₂O₈ | Water | 15-20 | 5 | High | High |

Alternative Synthetic Strategies

While the pathway from maleic anhydride is robust, other routes to this compound exist. One notable alternative involves the use of 6-chloro-4-isopropylpyridazin-3(2H)-one as a key intermediate.

Figure 2: Alternative route via a pyridazinone intermediate.

This intermediate can be synthesized and then chlorinated to yield the final product. This approach may offer advantages in terms of regioselectivity, as the isopropyl group is introduced before the final chlorination step.

Another potential, though less documented, approach is the direct isopropylation of 3,6-dichloropyridazine using an organometallic reagent such as an isopropyl Grignard reagent. However, such reactions can be challenging due to the potential for multiple additions and side reactions, and the Minisci-type reaction is generally preferred for its efficiency and milder conditions.

Safety and Handling of Key Reagents

The synthesis of this compound involves the use of several hazardous reagents that require careful handling to ensure laboratory safety.

-

Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic liquid that reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[10][11] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

-

Ammonium Persulfate ((NH₄)₂S₂O₈): Ammonium persulfate is a strong oxidizing agent and can cause skin and respiratory irritation.[12] It should be stored away from combustible materials and handled with care to avoid creating dust.[12] Appropriate PPE, including gloves and safety glasses, should be worn when handling this reagent.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the production of various pharmaceutical compounds. The most reliable and scalable route begins with the readily available starting material, maleic anhydride. This multi-step synthesis, involving the formation of a pyridazinediol intermediate, followed by chlorination and a Minisci-type isopropylation, provides the target molecule in good yields and high purity. A thorough understanding of the reaction mechanisms, particularly the radical-mediated isopropylation, is key to optimizing the reaction conditions and ensuring a successful outcome. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers and drug development professionals can confidently and efficiently synthesize this valuable building block for their research and development endeavors.

References

-

Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant. (2017). Organic Letters, 19(21), 5772-5775. [Link]

- PROCESS FOR SYNTHESIS OF RES METIROM AND ITS INTERMEDIATES THEREOF. (2024).

-

Safety data sheet - MG Chemicals. (2024). [Link]

-

Mechanistic Studies of Silver-Catalyzed Single Electron Oxidations. (2015). CORE. [Link]

-

Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2025). RSC Publishing. [Link]

- Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6-(4-amino-phenoxy)-2h-pyridazin-3-one derivatives as intermediates of thyroid hormone analogues. (n.d.).

-

Pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof. (2023). Justia Patents. [Link]

-

Recent Advances in Minisci-Type Reactions. (n.d.). ResearchGate. [Link]

-

PHOTOCATALYTIC MINISCI REACTION. (n.d.). [Link]

-

Phosphorus oxychloride - Lanxess. (2015). [Link]

- Synthetic method for 3,6-dihydroxypyridazine. (n.d.).

-

The Reactions of Maleic Anhydride with Hydrazine Hydrate. (1958). Journal of the American Chemical Society, 80(14), 3698-3701. [Link]

- An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (n.d.).

-

Synthesis of 6-(p-chlorophenyl)-3(2H)-pyridazinone. (n.d.). PrepChem.com. [Link]

-

Synthesis of 3,6-dichloro-4-isopropylpyridazine. (n.d.). PrepChem.com. [Link]

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. [Link]

-

The Minisci Reaction. (n.d.). [Link]

-

Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). (n.d.). Organic Letters, 10(11), 2243-2246. [Link]

- Preparation method of 3, 6-dihydroxypyridazine. (n.d.).

-

Process for the purification of phosphorus oxychloride. (1998). Justia Patents. [Link]

- Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. (n.d.).

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). RSC Publishing. [Link]

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2016). Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71. [Link]

-

POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. (n.d.). [Link]

-

chemical studies on 3,6-dichloropyridazine. (2010). Journal of American Science, 6(11), 570-574. [Link]

-

Method for synthetizing 3,6-dichloropyridazine. (n.d.). Patsnap. [Link]

Sources

- 1. CN104478810A - Synthetic method for 3,6-dihydroxypyridazine - Google Patents [patents.google.com]

- 2. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 3. benchchem.com [benchchem.com]

- 4. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. soc.chim.it [soc.chim.it]

- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07044A [pubs.rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. lanxess.com [lanxess.com]

- 12. mgchemicals.com [mgchemicals.com]

The Strategic Chemistry of 3,6-Dichloro-4-isopropylpyridazine: A Hub for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, endowed with unique physicochemical properties that make it a valuable component in the design of novel therapeutics.[1] Among the vast landscape of pyridazine-based intermediates, 3,6-dichloro-4-isopropylpyridazine has emerged as a particularly versatile and powerful building block. Its strategic substitution pattern—a bulky isopropyl group flanked by two reactive chlorine atoms—provides a unique combination of steric influence and synthetic handles for the construction of diverse molecular libraries. This guide offers a comprehensive overview of the synthesis, reactivity, and burgeoning applications of 3,6-dichloro-4-isopropylpyridazine and its analogs, providing researchers with the foundational knowledge and practical protocols to leverage this scaffold in their drug discovery endeavors.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

Heterocyclic compounds are the bedrock of many pharmaceuticals, and nitrogen-containing heterocyles, in particular, play a pivotal role in drug design.[2] The pyridazine nucleus is characterized by its weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and a robust capacity for dual hydrogen bonding—all of which are critical for molecular recognition at biological targets.[1] These attributes have led to the successful development of pyridazine-containing drugs with a wide array of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[2][3] The strategic incorporation of a 4-isopropyl group onto the 3,6-dichloropyridazine core enhances lipophilicity and can provide crucial van der Waals interactions within a target's binding pocket, potentially increasing potency and selectivity.[4]

Synthesis of the Core Scaffold: 3,6-Dichloro-4-isopropylpyridazine

The reliable and scalable synthesis of the 3,6-dichloro-4-isopropylpyridazine core is paramount for its utility as a chemical intermediate. Several synthetic routes have been established, primarily starting from the commercially available 3,6-dichloropyridazine and introducing the isopropyl group via a radical-mediated reaction with isobutyric acid.

Key Synthetic Strategies

The most common and effective methods for the synthesis of 3,6-dichloro-4-isopropylpyridazine involve the reaction of 3,6-dichloropyridazine with isobutyric acid in the presence of a silver nitrate catalyst and a persulfate radical initiator. Variations in the acid, base, and solvent systems have been explored to optimize yield and purity.[5][6]

Table 1: Comparison of Synthetic Protocols for 3,6-Dichloro-4-isopropylpyridazine

| Route | Starting Materials | Key Reagents | Solvent | Typical Yield | Reference |

| 1 | 3,6-Dichloropyridazine, Isobutyric acid | AgNO₃, (NH₄)₂S₂O₈, Trifluoroacetic acid | Water | 96% | [5] |

| 2 | 3,6-Dichloropyridazine, Isobutyric acid | AgNO₃, (NH₄)₂S₂O₈, Trifluoroacetic acid | Water | 88% | [5] |

| 3 | 3,6-Dichloropyridazine, Isobutyric acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | Water | 85.77% | [5] |

Detailed Experimental Protocol (Route 1)

This protocol, adapted from established literature, provides a high-yielding synthesis of the title compound.[5]

Materials:

-

3,6-Dichloropyridazine (45g, 0.304 mol)

-

Isobutyric acid (33.45g, 0.380 mol)

-

Silver nitrate (5.138g, 0.0304 mol)

-

Trifluoroacetic acid (6.932g, 0.0608 mol)

-

Ammonium persulfate

-

Sodium bicarbonate (NaHCO₃)

-

n-Hexane

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 3,6-dichloropyridazine, isobutyric acid, silver nitrate, and trifluoroacetic acid in 270 mL of water.

-

Stir the mixture at 70°C.

-

Slowly add a solution of ammonium persulfate in 180 mL of water dropwise to the reaction mixture.

-

Continue stirring the reaction solution for 20 minutes at 70°C.

-

Allow the reaction to cool to room temperature.

-

Adjust the pH of the solution to 9-10 using an aqueous solution of NaHCO₃.

-

Extract the aqueous layer with n-hexane.

-

Dry the combined organic extracts over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:3) as the eluent to yield 3,6-dichloro-4-isopropylpyridazine (56g, 96% yield) as an oil.[5]

Synthesis Workflow Diagram

Caption: Synthetic workflow for 3,6-dichloro-4-isopropylpyridazine.

Chemical Reactivity and Derivatization

The synthetic utility of 3,6-dichloro-4-isopropylpyridazine lies in the differential reactivity of its two chlorine atoms, which allows for selective functionalization through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridazine ring activates the C3 and C6 positions towards nucleophilic attack.[4]

Nucleophilic Aromatic Substitution (SNAr)

A wide range of nucleophiles, including amines, hydrazines, thiols, and alkoxides, can readily displace the chlorine atoms.[4] The regioselectivity of the substitution can often be controlled by reaction conditions and the nature of the nucleophile.

-

Amination: The reaction with various primary and secondary amines introduces diverse side chains, a common strategy in the development of kinase inhibitors.

-

Hydrazinolysis: Treatment with hydrazine hydrate typically leads to the monosubstitution at the 3-position, affording 3-chloro-6-hydrazinyl-4-isopropylpyridazine, a key intermediate for the synthesis of fused heterocyclic systems like triazolopyridazines.[4]

-

Thiolation: Reactions with thiols provide access to a range of sulfur-containing analogs.

-

Alkoxylation: Alkoxides can be used to introduce ether linkages.

Representative Derivatization Protocols

Protocol 3.2.1: Synthesis of 3-Hydrazinyl-6-chloro-4-isopropylpyridazine

Materials:

-

3,6-Dichloro-4-isopropylpyridazine

-

Hydrazine hydrate

-

n-Butanol (optional, as solvent)

Procedure:

-

A mixture of 3,6-dichloro-4-isopropylpyridazine and an excess of hydrazine hydrate is heated to reflux.[4] The reaction can be performed neat or in a solvent like n-butanol.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The solid is washed with water and can be further purified by recrystallization.

Derivatization Pathway Diagram

Caption: Key derivatization pathways of the core scaffold.

Applications in Drug Discovery

The 3,6-dichloro-4-isopropylpyridazine scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules.

Kinase Inhibitors

The pyridazine core is a well-established scaffold for the design of kinase inhibitors. A study on 3,6-disubstituted pyridazines (without the 4-isopropyl group) demonstrated potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.[4] For instance, compound 11m from this study, featuring two morpholine moieties, exhibited an IC₅₀ of 20.1 nM against CDK2.[4] This highlights the potential of the 3,6-disubstituted pyridazine scaffold in developing novel anticancer agents.

Table 2: CDK2 Inhibitory Activity of Representative 3,6-Disubstituted Pyridazines [4]

| Compound | R¹ Substituent | R² Substituent | CDK2 IC₅₀ (nM) |

| 11e | Morpholine | 4-Fluorophenyl | 151 |

| 11h | Morpholine | 4-Chlorophenyl | 43.8 |

| 11l | Morpholine | 4-Methoxyphenyl | 55.6 |

| 11m | Morpholine | Morpholine | 20.1 |

Thyroid Hormone Receptor Agonists

Analogs of 3,6-dichloro-4-isopropylpyridazine have been investigated as selective agonists of the thyroid hormone receptor-β (THR-β).[4] Activation of THR-β is a promising strategy for the treatment of dyslipidemia and non-alcoholic steatohepatitis (NASH). The pyridazinone core, often derived from the dichloropyridazine precursor, plays a crucial role in the selective binding to the THR-β ligand-binding domain.[4]

Other Potential Applications

The versatility of the pyridazine scaffold suggests its potential in a broader range of therapeutic areas, including as anti-inflammatory and antimicrobial agents.[2][3] The ability to readily generate diverse libraries of compounds from the 3,6-dichloro-4-isopropylpyridazine core makes it an attractive starting point for high-throughput screening campaigns.

Physicochemical and Spectroscopic Characterization

Table 3: Physicochemical Properties of 3,6-Dichloro-4-isopropylpyridazine

| Property | Value | Reference |

| Molecular Formula | C₇H₈Cl₂N₂ | [2] |

| Molecular Weight | 191.06 g/mol | [2] |

| CAS Number | 107228-51-3 | [2] |

| Appearance | Oil | [6] |

| Boiling Point | 278.7 ± 35.0 °C (Predicted) |

Spectroscopic Data:

-

¹H NMR: Spectral data is available from commercial suppliers and literature.[7] A typical spectrum would show signals corresponding to the isopropyl protons (a doublet and a septet) and the aromatic proton.

-

¹³C NMR: Predicted shifts can be calculated, and experimental data may be available from suppliers.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic bands for the aromatic C-H and C=N stretching vibrations.

Conclusion

3,6-Dichloro-4-isopropylpyridazine is a highly valuable and versatile building block for modern drug discovery. Its straightforward synthesis, coupled with the tunable reactivity of its two chlorine atoms, provides a robust platform for the creation of diverse chemical libraries. The demonstrated and potential applications of its derivatives as kinase inhibitors, thyroid hormone receptor agonists, and other therapeutic agents underscore the strategic importance of this scaffold. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of 3,6-dichloro-4-isopropylpyridazine, offering researchers a solid foundation to explore its full potential in their quest for novel and effective medicines.

References

-

European Journal of Medicinal Chemistry. (2025, June 5). Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. [Link]

-

PrepChem.com. Synthesis of 3,6-dichloro-4-isopropylpyridazine. [Link]

- Imran, M., & Asif, M. (2020). Study of various pyridazine and phthalazine drugs with diverse therapeutical and agrochemical activities. Russian Journal of Bioorganic Chemistry, 46(5), 745–767.

-

PubChem. 3,6-Dichloro-4-isopropylpyridazine. [Link]

Sources

- 1. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,6-Dichloro-4-isopropylpyridazine | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridazine, 3,6-dichloro- [webbook.nist.gov]

- 4. Buy 3,6-Dichloro-4-isopropylpyridazine | 107228-51-3 [smolecule.com]

- 5. Page loading... [guidechem.com]

- 6. prepchem.com [prepchem.com]

- 7. 3,6-dichloro-4-isopropylpyridazine(107228-51-3) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Biological Activities of Pyridazine Derivatives: Mechanisms, Applications, and Evaluation Protocols

Executive Summary: The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its π-deficient nature, make it a versatile core for designing novel therapeutic agents.[1][2] Pyridazine derivatives have demonstrated a remarkable breadth of biological activities, attracting significant interest from researchers in drug discovery and development.[3][4] This guide provides an in-depth exploration of the key pharmacological activities of these compounds, focusing on their anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. We will delve into the molecular mechanisms of action, discuss structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.

Chapter 1: The Pyridazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Introduction to the Pyridazine Core: Structure and Physicochemical Rationale

The pyridazine ring is a 1,2-diazine, an aza-analogue of pyridine. The presence of two adjacent nitrogen atoms imparts distinct electronic properties that are highly advantageous for drug design. These nitrogen atoms can serve as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites and receptors.[5] This inherent ability to form crucial molecular interactions is a primary reason for the scaffold's success. Furthermore, the electron-withdrawing nature of the nitrogen atoms creates a π-deficient aromatic system, influencing the molecule's overall polarity, solubility, and metabolic stability—key parameters in drug development.[5]

The "Privileged Scaffold" Concept

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, leading to a wide array of pharmacological activities. Pyridazine and its oxidized form, pyridazinone, are exemplary of this concept.[1][2][6] The ease with which the pyridazine core can be functionalized at various positions allows for the creation of large, diverse chemical libraries.[4] This synthetic tractability enables medicinal chemists to fine-tune the steric and electronic properties of the derivatives to optimize potency, selectivity, and pharmacokinetic profiles for specific therapeutic applications. The result is a vast chemical space of compounds with activities spanning from anticancer and anti-inflammatory to neuroprotective and antihypertensive.[5][6]

A Spectrum of Biological Activities

The therapeutic potential of pyridazine derivatives is exceptionally broad. They are most notably recognized for their anticancer properties, often acting as potent kinase inhibitors.[1][7][8] Beyond oncology, they have emerged as powerful anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][10] Their efficacy as antimicrobial agents against a range of bacteria and fungi addresses a critical need for new antibiotics.[11][12] Furthermore, significant research has highlighted their roles in treating cardiovascular diseases as vasodilators and cardiotonic agents, and in neurology as potential treatments for Alzheimer's and neuropathic pain.[13][14][15][16]

Chapter 2: Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The anticancer activity of pyridazine derivatives is one of the most extensively studied areas, with numerous compounds targeting key pathways involved in tumor growth, survival, and metastasis.[1]

Mechanism of Action: The Power of Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyridazine-based compounds have been successfully designed as potent inhibitors of several key kinase families.[8]

-

Tyrosine Kinase Inhibition (e.g., VEGFR-2): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels that tumors require to grow. By inhibiting VEGFR-2, pyridazine derivatives can cut off a tumor's blood supply, thereby halting its growth.[5][17] The pyridazine scaffold often serves as a hinge-binding motif, anchoring the inhibitor in the ATP-binding pocket of the kinase.

-

Serine/Threonine Kinase Inhibition (e.g., CDKs, Mps1): Cyclin-dependent kinases (CDKs) control the progression of the cell cycle. Inhibiting specific CDKs, such as CDK2, can arrest cancer cells in a particular phase of the cycle, leading to apoptosis (programmed cell death).[18][19] Similarly, Monopolar spindle 1 (Mps1) kinase is critical for the spindle assembly checkpoint, and its inhibition can induce catastrophic mitotic errors in cancer cells.[20][21]

-

Other Emerging Targets: Recent research has expanded the scope of pyridazine derivatives to include novel targets like glutaminase 1 (GLS1), involved in tumor metabolism, and the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex, which plays a role in epigenetic regulation.[1][22]

Structure-Activity Relationship (SAR) Insights

The rational design of potent anticancer pyridazines relies on understanding their SAR. Key insights include:

-

Core Structure: The pyridazine or pyridazinone ring is fundamental for activity, often forming essential hydrogen bonds within the target's active site.[7]

-

Substituents: The nature and position of substituents dramatically influence potency and selectivity. For example, bulky hydrophobic groups at certain positions can enhance binding affinity by occupying hydrophobic pockets in the kinase domain, while flexible side chains can optimize interactions with the protein surface.[1][7]

Data Presentation: Representative Anticancer Pyridazine Derivatives

| Compound/Series | Target Kinase | Activity (IC₅₀) | Cancer Cell Line | Reference |

| Imidazo[1,2-b]pyridazine (27f) | Mps1 | 0.70 nM (cellular) | A549 (Lung) | [20][21] |

| Pyridazine 11m | CDK2 | 20.1 nM | T-47D (Breast) | [19] |

| Pyridazinone Derivative 9e | JNK1 Pathway | - | NCI-60 Panel | [23] |

| Pyridazinone Derivative 39 | EED | 0.62 µM | PC3 (Prostate) | [22] |

| Pyridazine 5b | VEGFR-2 | 30.3 µM | HCT-116 (Colon) | [17] |

Visualization: Kinase Inhibition Workflow

This diagram illustrates the typical workflow for identifying and characterizing pyridazine-based kinase inhibitors.

Caption: Workflow for anticancer pyridazine drug discovery.

Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Objective: To determine the concentration of a pyridazine derivative that inhibits cell growth by 50% (GI₅₀ or IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridazine test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Chapter 3: Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in numerous diseases, and pyridazinone derivatives have emerged as promising anti-inflammatory agents with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[9]

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism for the anti-inflammatory action of many pyridazinones is the inhibition of cyclooxygenase (COX) enzymes.[9]

-

COX-1 vs. COX-2: COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa. COX-2 is inducible and is upregulated at sites of inflammation.

-

The Advantage of Selectivity: Traditional NSAIDs inhibit both COX-1 and COX-2, leading to gastrointestinal side effects. Pyridazine derivatives have been specifically designed to selectively inhibit COX-2, thereby reducing inflammation while sparing the protective functions of COX-1.[24][25] This selectivity is often achieved by designing molecules with specific structural features that can fit into a side pocket present in the COX-2 active site but not in COX-1.[24]

Visualization: COX Pathway Inhibition

Caption: Selective inhibition of COX-2 by pyridazine derivatives.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic animal model for evaluating the acute anti-inflammatory activity of a compound.[25]

Objective: To assess the ability of a pyridazine derivative to reduce acute inflammation in vivo.

Principle: Injection of carrageenan (a seaweed polysaccharide) into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The effectiveness of an anti-inflammatory drug is measured by its ability to reduce this swelling over time.

Methodology:

-

Animal Acclimatization: Use male Wistar rats or Swiss albino mice. Allow them to acclimatize for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.

-

Grouping: Divide animals into groups (n=6):

-

Group 1: Control (Vehicle, e.g., 0.5% CMC solution)

-

Group 2: Standard (e.g., Indomethacin, 10 mg/kg, p.o.)

-

Group 3-5: Test Compound (Pyridazine derivative at different doses, e.g., 10, 20, 50 mg/kg, p.o.)

-

-

Dosing: Administer the vehicle, standard, or test compounds orally (p.o.) one hour before the carrageenan injection.

-

Baseline Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

-

Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] * 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Chapter 4: Antimicrobial Activity: A Scaffold for New Antibiotics

With the rise of antimicrobial resistance, there is an urgent need for new chemical entities with novel mechanisms of action. Pyridazine derivatives have shown promising activity against a variety of pathogenic microbes.[5][11]

Spectrum of Activity and Mechanisms

Pyridazine compounds have demonstrated both antibacterial and antifungal properties.[2][26]

-

Antibacterial Activity: Studies have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[11][27] Some chloro-substituted derivatives have exhibited minimum inhibitory concentrations (MICs) lower than the standard antibiotic chloramphenicol. While mechanisms are still being fully elucidated, some derivatives are thought to act by inhibiting essential bacterial enzymes like DNA gyrase.[27]

-

Antifungal Activity: Activity has also been reported against fungal strains such as Candida albicans and Aspergillus niger.[11][26]

Data Summary: Representative Antimicrobial Pyridazine Derivatives

| Compound/Series | Target Organism | Activity (MIC in µg/mL) | Reference |

| Chloro Derivatives | E. coli, P. aeruginosa | 0.892 - 3.744 | [27] |

| Pyridazinium Compounds | P. aeruginosa, C. albicans | Active (qualitative) | [11] |

| Pyridazinone (IIId) | A. niger, C. albicans | "Very Good" (qualitative) | [26] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To quantify the antimicrobial potency of pyridazine derivatives.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial compound in a liquid nutrient broth. Growth is assessed visually or by spectrophotometry after a defined incubation period.

Methodology:

-

Preparation of Inoculum: Grow the bacterial strain (e.g., S. aureus ATCC 29213) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth. The typical concentration range might be from 128 µg/mL down to 0.25 µg/mL.

-

Controls: Include the following controls on each plate:

-

Sterility Control: Broth only (no bacteria, no compound).

-

Growth Control: Broth + Bacteria (no compound).

-

Positive Control: Broth + Bacteria + Standard Antibiotic (e.g., Ciprofloxacin).

-

-

Inoculation: Add the prepared bacterial inoculum to all wells except the sterility control. The final volume in each well should be 100 or 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be determined by visual inspection or by reading the optical density (OD) at 600 nm.

Chapter 5: Cardiovascular and Other Notable Biological Activities

Beyond the major areas of oncology and infectious and inflammatory diseases, the pyridazine scaffold has proven effective in other therapeutic domains.

-

Cardiovascular Effects: Pyridazinone derivatives, such as Pimobendan, are known for their dual vasodilating and positive inotropic (increasing the force of heart contraction) properties.[16] This makes them valuable in the treatment of heart failure.[16] The mechanism often involves the inhibition of phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP and subsequent vasodilation and enhanced cardiac contractility.[28][29]

-

Neuroprotective Activity: Certain pyridazine derivatives have been identified as activators of the Excitatory Amino Acid Transporter 2 (EAAT2).[15] In conditions like neuropathic pain, excess glutamate in the synaptic cleft can lead to excitotoxicity. By enhancing EAAT2 function, these compounds help restore normal glutamate clearance, offering a neuroprotective effect.[15]

-

Acetylcholinesterase (AChE) Inhibition: As inhibitors of AChE, pyridazine derivatives have potential applications in treating Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine.[13][30]

-

Analgesic and Anticonvulsant Activities: Various pyridazine and pyridazinone derivatives have also been reported to possess analgesic (pain-relieving) and anticonvulsant properties, indicating their potential utility in managing pain and seizure disorders.[4][6]

Chapter 6: Future Directions and Conclusion

The versatility of the pyridazine scaffold is far from exhausted. Future research will likely focus on:

-

New Targets: Exploring the activity of pyridazine libraries against novel biological targets identified through genomics and proteomics.

-

Dual-Target Inhibitors: Designing single molecules that can modulate two distinct targets, which could be beneficial for complex diseases like cancer or cardio-oncology.[28][31]

-

Computational Chemistry: Leveraging in silico tools, such as molecular docking and molecular dynamics, to rationally design the next generation of pyridazine derivatives with enhanced potency, selectivity, and improved drug-like properties.[32][30]

References

-

He, L., Zhang, H., Wang, K., Zhang, S., Li, Y., & Sun, H. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112921. [Link]

-

Asif, M. (2017). Pharmacological activities of Pyridazines and Pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(7), 1331-1350. [Link]

-

Hou, T., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 114, 117847. [Link]

-

Caproiu, M. T., et al. (1998). [Antimicrobial activity of new pyridazine derivatives]. Roum Arch Microbiol Immunol, 57(3-4), 269-78. [Link]

-

Asif, M. (2025). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]

-

Lee, J., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(11), 2743-2754. [Link]

-

Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(1), 3-11. [Link]

-

Ghorab, M. M., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 65(11), 1043-1050. [Link]

-

Asif, M. (2017). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 8(2), 1-17. [Link]

-